molecular formula C4H7NO2 B2635697 N-hydroxycyclopropanecarboxamide CAS No. 5687-86-5

N-hydroxycyclopropanecarboxamide

Cat. No. B2635697
CAS RN: 5687-86-5
M. Wt: 101.105
InChI Key: VIHDBAIWGYSTFR-UHFFFAOYSA-N
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Description

N-hydroxycyclopropanecarboxamide is a chemical compound with the molecular formula C4H7NO2 and a molecular weight of 101.11 g/mol . It is used in various applications in scientific research and industry.


Synthesis Analysis

The synthesis of N-hydroxycyclopropanecarboxamide involves the use of hydroxylamine hydrochloride, potassium hydroxide, and ethyl cyclopropanecarboxylate . The reaction mixture is filtered, leaving a residue which is washed with methanol and subsequently acidified. The acidified mixture is filtered, and the filtrate is concentrated leaving a solid. The solid is recrystallized from ethyl acetate leaving a white solid determined to be N-hydroxycyclopropanecarboxamide .

Scientific Research Applications

Anticonvulsant Activity

  • N-hydroxycyclopropanecarboxamide and its related compounds have been studied for their anticonvulsant properties. For example, N-methyl-tetramethylcyclopropanecarboxamide (MTMCD), structurally related to valproic acid, is a new antiepileptic drug with a broad spectrum of anticonvulsant activity, including models of therapy-resistant epilepsy. Its metabolism in vivo leads to the formation of hydroxylation products like N-hydroxymethyl-tetramethylcyclopropanecarboxamide (OH-MTMCD), which possesses significant anticonvulsant activity in mouse models of partial and generalized seizures (Isoherranen et al., 2004).

Chemical Stability and Prodrug Forms

  • The chemical stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl derivatives of amides, including compounds structurally related to N-hydroxycyclopropanecarboxamide, have been studied to assess their suitability as prodrug forms. These derivatives show relative stability in aqueous solution but readily undergo enzymatic hydrolysis, indicating potential use in drug delivery systems (Kahns & Bundgaard, 1991).

Combinatorial Anticancer Therapy

  • Hydroxamic acids, including N-hydroxyamides of dicarboxylic acids, have been synthesized and used in combinatorial cytostatic therapy. These compounds have shown efficacy in completely inhibiting metastasis formation in certain cancer models, indicating their potential application in cancer therapy (Fedorov et al., 2016).

Synthesis and Application in Organic Synthesis

  • The chemistry of N-hydroxyamides and their derivatives, including N-hydroxycyclopropanecarboxamide, has been explored for its utility in organic synthesis. These compounds have been used in electrophilic intramolecular cyclization and other reactions, contributing to the synthesis of various nitrogen heterocyclic compounds (Kikugawa, 1995).

Development of Biomimetic Composites

  • Nano-hydroxyapatite composites, involving carboxamide groups, have been developed for biomimetic applications. These composites show physical and chemical characteristics similar to bone apatite, indicating their potential in biomedical applications (Wang et al., 2002).

properties

IUPAC Name

N-hydroxycyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(5-7)3-1-2-3/h3,7H,1-2H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHDBAIWGYSTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972296
Record name N-Hydroxycyclopropanecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxycyclopropanecarboxamide

CAS RN

5687-86-5
Record name N-Hydroxycyclopropanecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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